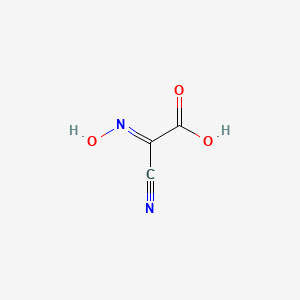![molecular formula C37H52O11Si B12327156 (4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12327156.png)
(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-O-(Triethylsilyl) Baccatin III: is a derivative of Baccatin III, a natural product isolated from the yew tree (Taxus species). This compound is a key intermediate in the semi-synthesis of the anticancer drug paclitaxel (Taxol). It is characterized by the presence of a triethylsilyl group at the 7th position of the Baccatin III molecule, which enhances its stability and solubility .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 7-O-(Triethylsilyl) Baccatin III typically involves the chemical modification of Baccatin IIIThis is achieved through a protection reaction, where the hydroxyl group at the 7th position is converted into a triethylsilyl ether using triethylsilyl chloride and a base such as imidazole .
Industrial Production Methods: Industrial production of 7-O-(Triethylsilyl) Baccatin III follows similar synthetic routes but on a larger scale. The process involves the extraction of Baccatin III from yew tree needles or other plant parts, followed by chemical modification in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 7-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the molecule.
Substitution: The triethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .
科学研究应用
Chemistry: 7-O-(Triethylsilyl) Baccatin III is used as an intermediate in the synthesis of paclitaxel and other taxane derivatives.
Biology and Medicine: In biological and medical research, 7-O-(Triethylsilyl) Baccatin III is studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by affecting microtubule dynamics .
Industry: The compound is used in the pharmaceutical industry for the production of paclitaxel and other taxane-based drugs. Its stability and solubility make it a valuable intermediate in drug synthesis .
作用机制
7-O-(Triethylsilyl) Baccatin III exerts its effects by interacting with microtubules, essential components of the cell’s cytoskeleton. It promotes the assembly of tubulin into microtubules and inhibits their disassembly, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of paclitaxel, making it a valuable intermediate in the synthesis of this anticancer drug .
相似化合物的比较
Baccatin III: The parent compound, lacking the triethylsilyl group.
10-Deacetylbaccatin III: Another intermediate in the synthesis of paclitaxel.
Paclitaxel: The final product in the synthesis, with potent anticancer properties
Uniqueness: 7-O-(Triethylsilyl) Baccatin III is unique due to the presence of the triethylsilyl group, which enhances its stability and solubility compared to Baccatin III. This modification makes it a more suitable intermediate for the synthesis of paclitaxel and other taxane derivatives .
属性
IUPAC Name |
(4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLTBRGUWTBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O11Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
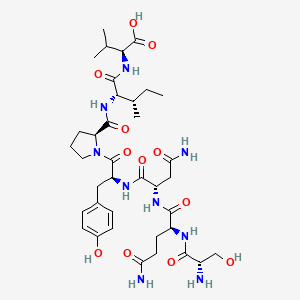
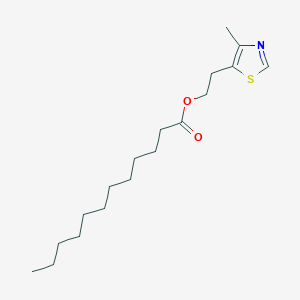
![(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)
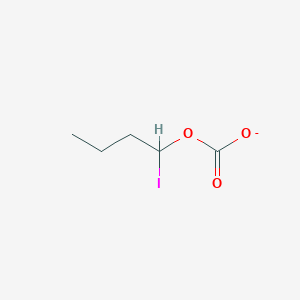
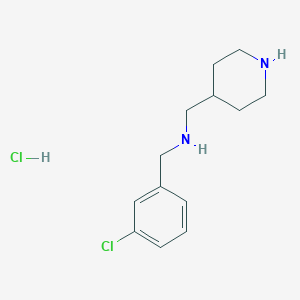



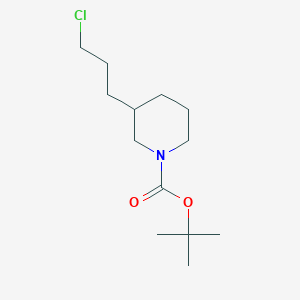

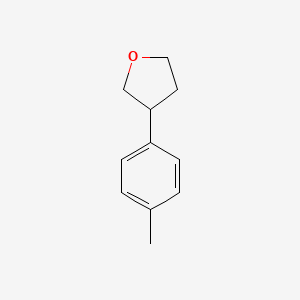
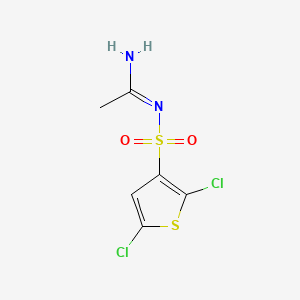
![4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline](/img/structure/B12327125.png)
